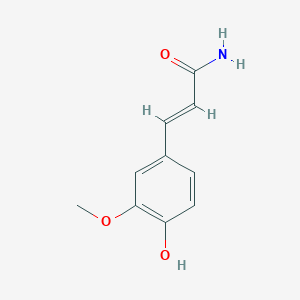

Ferulamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJJKZSQWOLIP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031242 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19272-90-3 | |

| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ferulamide: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ferulamide, systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, is a phenolic amide derived from ferulic acid. As a natural product derivative, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and known biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a small molecule with a molecular weight of 193.20 g/mol . Its structure features a phenylpropanoid backbone, characteristic of many natural phenols, with a primary amide functional group.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | --INVALID-LINK--[1] |

| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | --INVALID-LINK--[1] |

| Molecular Weight | 193.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 61012-31-5 | --INVALID-LINK--[1] |

| Computed XLogP3 | 0.9 | --INVALID-LINK--[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK--[2] |

| Melting Point | 151-153°C (for the related N-feruloylmorpholine derivative) | --INVALID-LINK--[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of ferulic acid. A common and effective method involves the conversion of ferulic acid to its more reactive acid chloride derivative, followed by a reaction with an amine source.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of ferulic acid amides.

Step 1: Formation of Feruloyl Chloride

-

To a round-bottom flask containing ferulic acid (1 equivalent), add thionyl chloride (SOCl₂) (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to 60°C and stir for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude feruloyl chloride as a pale yellow residue. Due to its instability, this intermediate is typically used immediately in the next step without further purification.[4]

Step 2: Amidation

-

Dissolve the crude feruloyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

In a separate flask, prepare a solution of the amine source (e.g., a concentrated aqueous solution of ammonia or an appropriate amine dissolved in the reaction solvent) (≥ 2 equivalents).

-

Cool the amine solution to 0-10°C in an ice bath.

-

Slowly add the feruloyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0-10°C and then warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically purified.

Step 3: Purification

-

The crude product can be purified by column chromatography on silica gel.

-

A common eluent system is a mixture of ethyl acetate and hexane (e.g., starting with 30% ethyl acetate in hexane).[4]

-

Fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization of this compound

The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |

| Electrospray Ionization (ESI), Positive Mode | [M+H]⁺ = 194.081 | 177.0557, 149.0595, 145.0288, 134.0357 | --INVALID-LINK--[1] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. For MS/MS analysis, the precursor ion ([M+H]⁺ at m/z 194.081) is isolated and fragmented.

-

Data Analysis: The resulting mass spectrum and fragmentation pattern are analyzed to confirm the molecular weight and structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Aromatic protons: Signals in the range of 6.8-7.2 ppm.

-

Vinyl protons (-CH=CH-): Two doublets in the range of 6.3-7.6 ppm with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans configuration.

-

Methoxy protons (-OCH₃): A singlet around 3.9 ppm.

-

Amide protons (-NH₂): Broad signals that can appear over a wide range, often between 5.5 and 8.5 ppm.

-

Phenolic proton (-OH): A broad singlet, the position of which is concentration and solvent dependent.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl carbon (C=O): A signal around 166-168 ppm.[3]

-

Aromatic and vinyl carbons: Signals in the range of 110-150 ppm.

-

Methoxy carbon (-OCH₃): A signal around 56 ppm.[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts, integration (for ¹H), and coupling constants are analyzed to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule based on their vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Phenolic) | ~3400-3200 (broad) |

| N-H Stretch (Amide) | ~3350 and ~3180 (two bands for primary amide) |

| C-H Stretch (Aromatic/Vinyl) | ~3100-3000 |

| C-H Stretch (Aliphatic -OCH₃) | ~2950-2850 |

| C=O Stretch (Amide I) | ~1660-1680 |

| C=C Stretch (Alkene/Aromatic) | ~1600-1450 |

| N-H Bend (Amide II) | ~1640-1600 |

| C-O Stretch (Phenol/Ether) | ~1270 and ~1030 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional groups to confirm the structure of this compound.

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, primarily related to its neuroprotective potential. These activities are often linked to the modulation of specific signaling pathways.

Anticholinesterase Activity

This compound is explored as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Procedure: a. In a 96-well plate, add the buffer, the test compound (this compound at various concentrations), and the AChE enzyme solution. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Add DTNB solution to each well. d. Initiate the reaction by adding the substrate, acetylthiocholine iodide. e. Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Monoamine Oxidase-B (MAO-B) Inhibition

This compound derivatives have shown potential as inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

-

Reagents: MAO-B enzyme, a suitable substrate (e.g., benzylamine), a probe that generates a fluorescent product upon reaction with the product of the MAO-B reaction (e.g., H₂O₂), and a buffer.

-

Procedure: a. In a 96-well plate, add the test compound (this compound at various concentrations) and the MAO-B enzyme solution. b. Incubate for a short period to allow for inhibitor-enzyme interaction. c. Add the substrate to initiate the enzymatic reaction. d. After a set incubation time, add the probe solution. e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC₅₀ value is determined by calculating the percent inhibition at each this compound concentration relative to a control and fitting the data to a dose-response curve.

Inhibition of Amyloid-β (Aβ) Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta peptides into neurotoxic plaques. This compound is being investigated for its ability to inhibit this process.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

-

Reagents: Amyloid-β peptide (typically Aβ₁₋₄₂), Thioflavin T (ThT), and a suitable buffer (e.g., phosphate buffer).

-

Procedure: a. Prepare a solution of Aβ peptide and incubate it with various concentrations of this compound. A control sample without the inhibitor is also prepared. b. Incubate the mixtures at 37°C for a period ranging from hours to days to allow for fibril formation. c. After incubation, add Thioflavin T solution to each sample. d. Measure the fluorescence intensity at an emission wavelength of ~482 nm with excitation at ~450 nm. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Data Analysis: The reduction in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of Aβ aggregation. The IC₅₀ value can be determined from a dose-response curve.[6]

Modulation of Signaling Pathways

While direct studies on this compound are emerging, the biological activities of its parent compound, ferulic acid, and other related phenolic compounds are known to be mediated through the modulation of key cellular signaling pathways, such as NF-κB and Nrf2. It is hypothesized that this compound may exert its neuroprotective and anti-inflammatory effects through similar mechanisms.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. In response to stimuli like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Natural phenols are often found to inhibit this pathway by preventing the degradation of IκBα.[7][8]

Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Many phenolic compounds are known activators of this pathway.[5][9]

Conclusion

This compound is a promising natural product derivative with significant potential for further investigation, particularly in the context of neurodegenerative diseases. This guide has provided a summary of its known chemical properties, synthesis, and characterization methods, along with its principal biological activities. Further research is warranted to fully elucidate its physicochemical properties, obtain detailed quantitative biological activity data for the parent compound, and confirm its precise mechanisms of action on cellular signaling pathways. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working with this and related compounds.

References

- 1. This compound | C10H11NO3 | CID 6433734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:61012-31-5 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Hydroxy-3-Methoxyphenyl)-N-(2-(4-Hydroxyphenyl)-2-Methoxyethyl)Acrylamide | C19H21NO5 | CID 643362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ferulamide: A Technical Guide

Introduction: Ferulamide, an amide derivative of ferulic acid, represents a class of compounds with significant interest in phytochemical and pharmacological research. The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the representative spectroscopic data for a simple, primary this compound.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for this compound.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~9.55 | s | 1H | Phenolic -OH | Chemical shift can be variable and peak may be broad. |

| ~7.50, ~7.00 | br s | 2H | -CONH₂ | Amide protons, may appear as two separate broad singlets. |

| 7.32 | d, J ≈ 15.9 Hz | 1H | H-7 | Trans-alkene proton. |

| 7.15 | d, J ≈ 1.9 Hz | 1H | H-2 | Aromatic proton. |

| 7.00 | dd, J ≈ 8.2, 1.9 Hz | 1H | H-6 | Aromatic proton. |

| 6.80 | d, J ≈ 8.2 Hz | 1H | H-5 | Aromatic proton. |

| 6.45 | d, J ≈ 15.9 Hz | 1H | H-8 | Trans-alkene proton. |

| 3.83 | s | 3H | -OCH₃ | Methoxy group protons. |

s: singlet, d: doublet, dd: doublet of doublets, br s: broad singlet, J: coupling constant in Hz. Note: The chemical shifts are estimations based on data for ferulic acid and typical values for primary amides in DMSO-d₆. Actual values may vary.[1]

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C-9 (C=O) |

| 148.9 | C-4 |

| 147.8 | C-3 |

| 141.0 | C-7 |

| 125.7 | C-1 |

| 122.7 | C-6 |

| 118.5 | C-8 |

| 115.5 | C-5 |

| 111.1 | C-2 |

| 55.6 | -OCH₃ |

Note: The chemical shifts are based on data for ferulic acid and typical values for a primary amide carbonyl.[2][3] Actual values can vary.

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~3350, ~3180 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂)[4][5] |

| ~1660 | Strong | C=O Stretch (Amide I) | Primary Amide (-CONH₂)[4][5] |

| ~1625 | Medium | N-H Bend (Amide II) | Primary Amide (-CONH₂)[5] |

| ~1600, ~1515 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1630 | Medium | C=C Stretch | Alkene |

| ~1400 | Medium | C-N Stretch | Primary Amide (-CONH₂)[4] |

| ~1270 | Strong | Ar-O Stretch | Aryl Ether |

Note: This table combines characteristic peaks for ferulic acid and primary amides.[6][7][8] The exact peak positions and intensities can be influenced by the physical state of the sample (solid/liquid) and intermolecular hydrogen bonding.

Table 4: Representative Mass Spectrometry (MS) Data for this compound

| m/z | Ion Type | Fragmentation Pathway |

| 193 | [M]⁺ | Molecular Ion (for primary amide of ferulic acid, C₁₀H₁₁NO₃) |

| 177 | [M-NH₂]⁺ | Loss of the amino group. |

| 149 | [M-CONH₂]⁺ | Cleavage of the amide bond, loss of the carbamoyl group.[9] |

| 134 | [M-CONH₂-CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

| 176 | [M-OH]⁺ | Loss of the phenolic hydroxyl group. |

Note: The fragmentation pattern is a prediction based on the structure of this compound and common fragmentation pathways for amides and cinnamic acid derivatives.[9][10][11] The relative abundances of the fragments will depend on the ionization technique used (e.g., EI, ESI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the purified this compound sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[12]

-

Transfer to NMR Tube: Filter the solution to remove any particulate matter and transfer the clear solution into a standard 5 mm NMR tube.[12]

-

Instrumentation: The spectra are recorded on an NMR spectrometer, typically operating at a field strength of 300-600 MHz for ¹H NMR.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

The data is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is typically used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

The spectral width is set to cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).

-

A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

The data is referenced to the solvent peaks.[13]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (for a solid sample):

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few mg) of this compound in a volatile solvent like methylene chloride or acetone.[14]

-

Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[14]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[14]

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the prepared sample (salt plate or KBr pellet) in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample holder (or a pure KBr pellet).

-

Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source. This is often coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[18]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

The molecular ion of interest is selected in the first mass analyzer.

-

It is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

The resulting fragment ions are analyzed in the second mass analyzer to obtain the MS/MS spectrum, which provides information about the molecular structure.[17]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated compound like this compound using spectroscopic methods.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Identification of Ferulic Acid From Aerial Parts of Kelussia odoratissima Mozaff - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrum (a) and possible fragmentation pathways (b) of ferulic acid under positive ion mode [zpxb.xml-journal.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.latech.edu [chem.latech.edu]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Ferulamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ferulamide in various organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document collates available qualitative solubility data for this compound and contextualizes it with quantitative data for the structurally similar compound, ferulic acid. Furthermore, it outlines a detailed experimental protocol for solubility determination and illustrates key workflows relevant to pharmaceutical research.

Introduction

This compound, a derivative of ferulic acid, is a phenolic compound of growing interest within the scientific community due to its potential therapeutic properties. As with any bioactive compound, understanding its solubility profile is a fundamental prerequisite for its advancement through the drug development pipeline. Solubility influences bioavailability, formulation strategies, and the design of in vitro and in vivo experiments.[1] Poor solubility can be a major impediment, leading to inadequate drug absorption and variable therapeutic outcomes.[1][2]

This guide aims to provide researchers, scientists, and drug development professionals with a concise yet in-depth resource on the solubility of this compound. While quantitative solubility data for this compound is not extensively available in published literature, this document compiles the existing qualitative information and provides a framework for its experimental determination.

This compound Solubility Profile

Qualitative Solubility of this compound

Based on available literature, this compound has been noted to be soluble in a range of common organic solvents. This qualitative information is crucial for initial solvent screening in various experimental settings, including synthesis, purification, and in vitro assays.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

Quantitative Solubility of Ferulic Acid (for Context)

To provide a quantitative perspective, this section presents solubility data for ferulic acid, a closely related precursor to this compound. It is important to note that while this data offers valuable context due to structural similarities, the solubility of this compound may differ. Ferulic acid is generally soluble in polar organic solvents.[3]

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~15 | Not Specified |

| Dimethylformamide (DMF) | ~20 | Not Specified |

| Ethanol | ~10 | Not Specified |

| Polyethylene Glycol 400 (PEG-400) | High | 318.2 K (~45 °C) |

| Ethyl Acetate | Moderate | 318.2 K (~45 °C) |

| Methanol | High | Not Specified |

| Isopropanol | Moderate | 318.2 K (~45 °C) |

| 1-Butanol | Moderate | 318.2 K (~45 °C) |

| 2-Butanol | Moderate | 318.2 K (~45 °C) |

Table 2: Quantitative Solubility of Ferulic Acid in Various Organic Solvents. [4][5][6][7] The terms "High" and "Moderate" are used where specific numerical values were not provided in the search results, but the solvent was indicated as effective.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the shake-flask method is a widely accepted and reliable technique.[2][8][9] This method determines the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.[10][11][12]

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Visualization of Key Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical progression of solubility assessment in drug development.

Caption: A flowchart of the shake-flask method for determining this compound solubility.

Caption: The central role of solubility assessment throughout the drug development process.

Conclusion

While a comprehensive quantitative solubility profile for this compound in a wide array of organic solvents is yet to be fully established in the public domain, this technical guide provides a foundational understanding for researchers. The qualitative data presented, supplemented by quantitative information for the related compound ferulic acid, offers a valuable starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a practical framework for generating robust and reproducible solubility data. Understanding and determining the solubility of this compound is a critical step that will undoubtedly facilitate its future investigation and potential translation into therapeutic applications.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Stability and degradation profile of Ferulamide under various conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulamide, a naturally occurring compound derived from ferulic acid, has garnered significant interest in the pharmaceutical and cosmeceutical industries for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. A thorough understanding of its stability and degradation profile under various environmental conditions is paramount for the development of safe, effective, and stable formulations. This technical guide provides a comprehensive overview of the anticipated stability of this compound, drawing upon available data for structurally related compounds, namely ferulic acid and other cinnamamides. The information presented herein is intended to guide researchers in designing and executing robust stability studies for this compound.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[3]

Predicted Stability Profile of this compound

While specific stability data for this compound is not extensively available in the public domain, its chemical structure—an amide of ferulic acid—allows for informed predictions regarding its stability. The primary points of potential degradation are the amide linkage and the phenolic and unsaturated side-chain of the ferulic acid moiety.

pH Stability

The stability of this compound is expected to be significantly influenced by pH.[4] Ester and amide bonds, for instance, are known to be susceptible to hydrolysis under extreme pH conditions.[4]

-

Acidic Conditions: Under acidic conditions, hydrolysis of the amide bond may occur, leading to the formation of ferulic acid and the corresponding amine. Studies on other amides have shown that the rate of hydrolysis is dependent on the specific molecular structure and the strength of the acid.[5]

-

Neutral Conditions: this compound is anticipated to be relatively stable at neutral pH.

-

Alkaline Conditions: In alkaline environments, base-catalyzed hydrolysis of the amide linkage is a likely degradation pathway.[5] This would also yield ferulic acid and the corresponding amine. Ferulic acid itself has been shown to be less stable at high pH.[2]

Thermal Stability

Exposure to elevated temperatures can induce degradation of this compound. The degradation at high temperatures could involve multiple pathways, including hydrolysis of the amide bond and degradation of the ferulic acid backbone.[6][7] For many organic molecules, the rate of degradation increases with temperature, often following first-order kinetics.[8]

Photostability

Compounds containing a cinnamic acid-like chromophore, such as this compound, are often susceptible to photodegradation. Exposure to UV or visible light can lead to isomerization of the trans double bond to the cis isomer, as well as other degradative reactions.[9][10] Studies on ferulic acid have demonstrated its susceptibility to photo-isomerization and degradation upon exposure to light.[9]

Oxidative Stability

The phenolic hydroxyl group and the unsaturated side chain in the ferulic acid portion of this compound are potential sites for oxidation.[11][12] Exposure to oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen in the presence of light or metal ions, could lead to the formation of various oxidation products.[13]

Proposed Degradation Pathways

Based on the chemical structure of this compound and the known degradation of related compounds, the following degradation pathways are proposed:

Caption: Proposed degradation pathways of this compound.

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for ferulic acid and other pharmaceutical compounds.[14][15][16]

General Procedure

A stock solution of this compound of a known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Acidic Hydrolysis

-

Reagent: 0.1 N to 1 N Hydrochloric Acid (HCl).

-

Procedure: Mix an aliquot of the this compound stock solution with the HCl solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60-80°C) to accelerate degradation.

-

Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the samples with an equivalent amount of a suitable base (e.g., NaOH) before analysis.

Alkaline Hydrolysis

-

Reagent: 0.1 N to 1 N Sodium Hydroxide (NaOH).

-

Procedure: Mix an aliquot of the this compound stock solution with the NaOH solution. The study is typically conducted at room temperature.

-

Sampling: Withdraw samples at appropriate time intervals.

-

Sample Preparation: Neutralize the samples with an equivalent amount of a suitable acid (e.g., HCl) before analysis.

Oxidative Degradation

-

Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Procedure: Mix an aliquot of the this compound stock solution with the H₂O₂ solution. The study is usually performed at room temperature, protected from light.

-

Sampling: Withdraw samples at various time points.

-

Sample Preparation: No special preparation is typically required before analysis.

Thermal Degradation

-

Procedure (Solid State): Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C, 105°C).

-

Procedure (Solution): Heat a solution of this compound at a specified temperature.

-

Sampling: For the solid-state study, dissolve a portion of the solid in a suitable solvent at each time point. For the solution study, withdraw aliquots at different times.

Photodegradation

-

Procedure: Expose a solution of this compound in a photochemically transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

Sampling: Withdraw samples at various time points.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability studies. A typical method for this compound would involve:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or a buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 320 nm for the ferulic acid chromophore).[14]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of degradation products.[18]

Data Presentation

Quantitative data from stability studies should be summarized in tables to facilitate comparison of the degradation of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical)

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Expected Observations |

| Acidic Hydrolysis | 1 N HCl | 80 | 24 hours | Degradation with formation of ferulic acid |

| Alkaline Hydrolysis | 1 N NaOH | 25 | 8 hours | Significant degradation with formation of ferulic acid |

| Oxidation | 30% H₂O₂ | 25 | 24 hours | Formation of multiple degradation products |

| Thermal (Solid) | Dry Heat | 105 | 48 hours | Potential for degradation and discoloration |

| Photodegradation | ICH-compliant light source | 25 | 7 days | Isomerization and formation of photodegradants |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Caption: Experimental workflow for this compound stability testing.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and degradation profile of this compound. While specific experimental data for this compound is limited, the information derived from structurally similar compounds, such as ferulic acid and cinnamamides, offers valuable insights into its potential degradation pathways and appropriate methodologies for stability assessment. The successful development of this compound-containing products will depend on rigorous stability testing to ensure product quality, safety, and efficacy throughout its shelf life. The protocols and predictive information presented here serve as a robust starting point for researchers and drug development professionals in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thermal degradation of amorphous glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. researchgate.net [researchgate.net]

- 14. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. discovery.researcher.life [discovery.researcher.life]

Investigating the Mechanism of Action of Ferulamide: A Technical Guide

Disclaimer: Scientific literature extensively covers the mechanisms of action for Ferulic Acid (FA) and various synthetic derivatives of Ferulamide. However, dedicated research on the core this compound molecule is limited. This guide synthesizes the established mechanisms of its parent compound and its derivatives to infer the probable pathways of action for this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Molecular Actions of this compound Derivatives

This compound and its derivatives are emerging as multi-target agents with significant potential in the management of neurodegenerative diseases, particularly Alzheimer's disease. Their mechanism of action is multifaceted, primarily revolving around neuroprotection, anti-inflammation, and the modulation of key signaling pathways. The core activities identified from studies on this compound derivatives include:

-

Monoamine Oxidase B (MAO-B) Inhibition: Several O-alkyl this compound derivatives have demonstrated significant and selective inhibitory potency against MAO-B.[1][2] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which is beneficial in neurodegenerative conditions.

-

Antioxidant Activity: this compound derivatives exhibit moderate to potent antioxidant properties. This is crucial in combating the oxidative stress implicated in the pathogenesis of many neurodegenerative diseases.[1][2]

-

Anti-Inflammatory Effects: These compounds have shown potent anti-inflammatory properties, which are vital in mitigating the chronic neuroinflammation associated with diseases like Alzheimer's.[1][2]

-

Inhibition of Amyloid-β (Aβ) Aggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of Aβ peptides. This compound derivatives have been shown to inhibit this self-induced Aβ aggregation, and in some cases, even disaggregate existing plaques.[2][3]

-

Neuroprotection: By counteracting Aβ-induced neurotoxicity, this compound derivatives have demonstrated a potent neuroprotective effect on neuronal cells.[1][2]

Signaling Pathways Implicated in the Action of Ferulic Acid and this compound Derivatives

Based on the activities of Ferulic Acid and related compounds, this compound is likely to modulate several critical intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. Natural compounds are known to activate this pathway, leading to the expression of antioxidant enzymes.[4][5] It is plausible that this compound, like its parent compound Ferulic Acid, can activate the Nrf2 pathway, contributing to its antioxidant effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[6] Curcumin, a compound structurally related to Ferulic Acid, is a known inhibitor of NF-κB activation.[7] It is likely that this compound exerts its anti-inflammatory effects by suppressing the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in neuroinflammation and apoptosis. Ferulic Acid has been shown to modulate MAPK signaling. It is therefore probable that this compound also influences this pathway to exert its neuroprotective effects.

Quantitative Data for this compound Derivatives

The following table summarizes the quantitative data available for various derivatives of this compound. It is important to note that these values are for the derivatives and not the core this compound molecule.

| Compound ID | Target | Assay | IC50 / Inhibition Rate | Reference |

| O-alkyl this compound derivatives | ||||

| 5a | MAO-B | Enzyme Inhibition | 0.32 µM | [1] |

| 5d | MAO-B | Enzyme Inhibition | 0.56 µM | [1] |

| 5e | MAO-B | Enzyme Inhibition | 0.54 µM | [1] |

| 5f | MAO-B | Enzyme Inhibition | 0.73 µM | [1] |

| 5h | MAO-B | Enzyme Inhibition | 0.86 µM | [1] |

| 5a | Aβ (1-42) Aggregation | Thioflavin T | 52.3% at 25 µM | [2] |

| 5d | Aβ (1-42) Aggregation | Thioflavin T | 59.6% at 25 µM | [2] |

| 5e | Aβ (1-42) Aggregation | Thioflavin T | 63.5% at 25 µM | [2] |

| 5f | Aβ (1-42) Aggregation | Thioflavin T | 61.7% at 25 µM | [2] |

| O-carbamoyl this compound derivatives | ||||

| 4f | hBChE | Enzyme Inhibition | 0.97 µM | [3] |

| 4f | MAO-B | Enzyme Inhibition | 5.3 µM | [3] |

| 4f | Aβ Aggregation | Thioflavin T | 58.2% inhibition | [3] |

| 4f | Aβ Disaggregation | Thioflavin T | 43.3% disaggregation | [3] |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound derivatives are provided below.

Synthesis of this compound Derivatives

A general synthetic route for O-alkyl this compound derivatives involves a two-step process:[2]

-

Amide Formation: Ferulic acid is reacted with a secondary amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like Hydroxybenzotriazole (HOBt) in a suitable solvent like Dichloromethane (CH2Cl2) at room temperature overnight.

-

Alkylation: The resulting this compound intermediate is then treated with a halogenated hydrocarbon (e.g., propargyl bromide) in the presence of a base like Potassium Carbonate (K2CO3) in a solvent such as Acetonitrile (CH3CN) at an elevated temperature (e.g., 65 °C) for several hours to yield the final O-alkyl this compound derivative.

MAO-B Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of H2O2, a byproduct of the MAO-B-catalyzed oxidation of its substrate.

-

Reagent Preparation: Prepare a working solution of the MAO-B enzyme, a substrate solution (e.g., tyramine), and a developer solution containing a probe that fluoresces upon reaction with H2O2.

-

Inhibitor Preparation: Dissolve the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Procedure:

-

Add the test inhibitor and enzyme solution to the wells of a microplate and incubate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate solution.

-

Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Aβ Aggregation Inhibition Assay (Thioflavin T)

This assay measures the inhibition of amyloid-β fibril formation using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet structures in the fibrils.

-

Aβ Preparation: Prepare a stock solution of Aβ (1-42) peptide and induce aggregation by incubation at 37°C.

-

Inhibitor Preparation: Prepare solutions of the test compounds at the desired concentrations.

-

Assay Procedure:

-

Incubate the Aβ peptide with and without the test compounds at 37°C for a specified period (e.g., 24-48 hours) to allow for aggregation.

-

Add ThT solution to the samples.

-

Measure the fluorescence intensity at an excitation wavelength of around 450 nm and an emission wavelength of around 485 nm.[8]

-

-

Data Analysis: Calculate the percentage of inhibition of Aβ aggregation by comparing the fluorescence of samples with the test compound to the control (Aβ alone).

Anti-Inflammatory Activity (Nitric Oxide Release in BV-2 Microglia)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

-

Cell Culture: Culture BV-2 microglial cells in appropriate media.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubate for an extended period (e.g., 24 hours).

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.[9]

-

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the NO concentration in the samples. Calculate the percentage of inhibition of NO production by the test compound.

Conclusion

While direct research on the core this compound molecule is limited, the extensive studies on its parent compound, Ferulic Acid, and its various derivatives provide a strong foundation for understanding its likely mechanism of action. This compound is predicted to be a multi-target agent with neuroprotective, antioxidant, and anti-inflammatory properties. Its therapeutic potential likely stems from its ability to modulate key signaling pathways, including Nrf2/ARE, NF-κB, and MAPK, and to inhibit processes central to neurodegeneration, such as MAO-B activity and Aβ aggregation. Further research is warranted to elucidate the specific interactions and quantitative activity of the core this compound molecule to fully realize its therapeutic potential.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Design, synthesis, and evaluation of novel O-alkyl this compound derivatives as multifunctional ligands for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

Quantum Chemical Calculations of Ferulamide Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of ferulamide. This compound, a naturally occurring phenolic amide, has garnered significant interest for its potential therapeutic properties. Understanding its molecular geometry, electronic structure, and reactivity through computational methods is crucial for designing novel derivatives and elucidating its mechanism of action. This document details the theoretical background, computational methodologies, and key findings derived from quantum chemical analyses.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development.[1][2] These methods, rooted in quantum mechanics, allow for the precise calculation of molecular properties, providing insights that are often difficult or impossible to obtain through experimental techniques alone.[1] For molecules like this compound, these calculations can predict:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.[3][4]

-

Electronic Properties: Distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding chemical reactivity.[5][6]

-

Spectroscopic Features: Predictions of infrared and other spectral properties.

-

Interaction Energetics: How the molecule interacts with biological targets, such as proteins.

Density Functional Theory (DFT) is a particularly powerful and widely used quantum chemical method that balances computational cost with high accuracy, making it suitable for studying molecules of pharmaceutical interest.[7][8]

Computational Methodology for this compound Analysis

The following protocol outlines a standard approach for performing quantum chemical calculations on the this compound structure. This methodology is based on common practices in the field for similar phenolic compounds.[6][9]

2.1. Initial Structure Preparation

The initial 3D structure of this compound can be generated using molecular building software. A crucial first step is to perform a preliminary geometry optimization using a less computationally intensive method, such as a molecular mechanics force field, to obtain a reasonable starting conformation.[7]

2.2. Geometry Optimization using Density Functional Theory (DFT)

The core of the quantum chemical analysis involves optimizing the molecular geometry to find the lowest energy conformation.[3][4]

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically employed.[10]

-

Method: The DFT method is used, with a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a common choice due to its proven accuracy for organic molecules.[9][10]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is frequently used to provide a good balance between accuracy and computational cost. This basis set includes polarization functions (d,p) which are important for describing the bonding in molecules with heteroatoms.[10]

-

Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum has been reached.

2.3. Calculation of Electronic Properties

Once the geometry is optimized, a single-point energy calculation is performed using the same DFT method and basis set to determine the electronic properties of this compound.[7] Key parameters include:

-

HOMO and LUMO Energies: These frontier orbitals are essential for predicting the molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[6]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

The following diagram illustrates the typical workflow for these quantum chemical calculations.

Quantitative Data from this compound Calculations

The following tables summarize the kind of quantitative data that would be obtained from the DFT calculations described above.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.235 | |

| N-H | 1.012 | |

| C-N | 1.358 | |

| O-CH3 (methoxy) | 1.365 | |

| O-H (hydroxyl) | 0.968 | |

| Bond Angles (°) | ||

| C-N-H | 115.8 | |

| O=C-N | 123.4 | |

| C-O-C (ether) | 117.9 | |

| Dihedral Angles (°) | ||

| C-C-C=O | 178.5 (trans) | |

| C-C-O-H | -179.2 |

Note: These values are representative and would be determined from the output of the geometry optimization calculation.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| Energy of HOMO | -0.215 | -5.85 |

| Energy of LUMO | -0.062 | -1.69 |

| HOMO-LUMO Energy Gap | 0.153 | 4.16 |

| Dipole Moment (Debye) | 3.45 | - |

| Total Energy | -879.543 | - |

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[6]

Analysis of Frontier Molecular Orbitals (FMOs)

The distribution of the HOMO and LUMO across the this compound structure provides insight into its reactive sites.

-

HOMO: The highest occupied molecular orbital is typically localized over the phenolic ring and the hydroxyl group. This indicates that this region is the most probable site for electrophilic attack and is responsible for the molecule's electron-donating and antioxidant properties.

-

LUMO: The lowest unoccupied molecular orbital is often distributed over the amide group and the adjacent double bond. This region represents the most likely site for nucleophilic attack.

The relationship between these calculated properties and the molecule's potential bioactivity can be visualized as a logical flow.

Conclusion and Future Directions

Quantum chemical calculations provide a robust framework for characterizing the structural and electronic properties of this compound at the molecular level. The data generated through methods like DFT offers invaluable insights into its stability, reactivity, and potential interaction with biological systems. This theoretical understanding is fundamental for the rational design of new this compound derivatives with enhanced therapeutic efficacy and for guiding further experimental studies. Future work could involve more advanced simulations, such as molecular dynamics, to study the behavior of this compound in a solvated environment and its dynamic interactions with specific protein targets.

References

- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 2. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 4. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 5. Quantum chemical analysis of structure-activity relationships in nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of computational chemistry methods for the discovery of quinone-based electroactive compounds for energy storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 9. naturalspublishing.com [naturalspublishing.com]

- 10. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Purification of Ferulamide using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of ferulamide using silica gel column chromatography. The described methods are intended to serve as a guide for researchers and scientists involved in the isolation and purification of phenolic compounds for drug development and other research applications.

Introduction

This compound, an amide derivative of ferulic acid, is a phenolic compound of significant interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities. Efficient purification of this compound is a critical step in its synthesis and subsequent biological evaluation. Column chromatography is a widely used and effective technique for the purification of organic compounds like this compound. This document outlines a detailed protocol for the purification of this compound using silica gel column chromatography, including recommendations for stationary and mobile phases, sample preparation, and fraction analysis. Additionally, potential signaling pathways that may be modulated by this compound, based on the known activities of similar phenolic compounds, are discussed.

Experimental Protocols

Materials and Equipment

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

-

Sample: Crude this compound synthesis reaction mixture

-

Glassware: Chromatography column, round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel, test tubes

-

Equipment: Rotary evaporator, TLC plates (silica gel 60 F254), UV lamp (254 nm), heating mantle, magnetic stirrer, fume hood

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to optimize the mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a good separation of this compound from impurities, with a retention factor (Rf) for this compound ideally between 0.2 and 0.4.

Protocol:

-

Prepare several TLC chambers with different solvent systems (e.g., varying ratios of Hexane:EtOAc or DCM:MeOH).

-

Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot the dissolved crude mixture onto the baseline of the TLC plates.

-

Develop the TLC plates in the prepared chambers.

-

Visualize the separated spots under a UV lamp (254 nm).

-

Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

-

Select the solvent system that provides the best separation of the this compound spot from other impurity spots.

Column Chromatography Protocol for this compound Purification

This protocol describes a standard gravity column chromatography procedure. For faster separations, flash chromatography can be employed by applying positive pressure.

3.1. Column Packing (Wet Slurry Method):

-

Securely clamp a glass chromatography column in a vertical position inside a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

-

Add a thin layer of sand (approximately 0.5-1 cm) on top of the cotton plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). The consistency should be pourable but not too dilute.

-

Gently pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.

-

Continuously tap the side of the column gently to dislodge any air bubbles and ensure a tightly packed, homogenous stationary phase.

-

Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.

-

Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

3.2. Sample Loading:

-

Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent in which it is readily soluble.

-

Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

-

Drain the solvent until the sample has completely entered the silica gel bed.

-

Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is loaded onto the stationary phase.

3.3. Elution and Fraction Collection:

-

Carefully fill the column with the initial mobile phase.

-

Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

-

Monitor the separation by periodically analyzing the collected fractions using TLC.

-

If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 10% EtOAc in Hexane to 20%, then 30%, and so on). A stepwise or linear gradient can be employed.[1]

-

Continue collecting fractions until the desired product has been completely eluted from the column.

3.4. Product Isolation:

-

Identify the fractions containing pure this compound using TLC.

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Determine the yield and purity of the final product.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the purification of this compound using the protocol described above. Note: This is a hypothetical dataset for illustrative purposes. Actual results may vary depending on the specific reaction conditions and purity of the crude product.

| Parameter | Value |

| Crude Sample Weight | 5.0 g |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Column Dimensions | 40 cm x 3 cm |

| Mobile Phase (Gradient) | Hexane:EtOAc (9:1 -> 7:3) |

| Volume of Fractions | 15 mL |

| Number of Pure Fractions | 12 |

| Weight of Purified this compound | 3.8 g |

| Yield | 76% |

| Purity (by HPLC) | >98% |

| Rf of Pure this compound (8:2 Hex:EtOAc) | 0.35 |

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for In Vitro Neuroprotection Assays Using Ferulamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulamide, a derivative of ferulic acid, is a promising candidate for neuroprotective drug development due to its structural similarity to other phenolic compounds with known antioxidant and anti-apoptotic properties. These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective potential of this compound in vitro. The methodologies described herein are designed to evaluate the efficacy of this compound in protecting neuronal cells from oxidative stress-induced injury and apoptosis, common pathological mechanisms in a variety of neurodegenerative diseases.

While specific quantitative data for this compound is emerging, the data presented in these notes are derived from studies on N-feruloyl serotonin, a structurally analogous compound, to provide a relevant framework for experimental design and data interpretation.

Data Presentation

The following tables summarize quantitative data from in vitro neuroprotective assays performed on N-feruloyl serotonin, which can be used as a reference for evaluating this compound.

Table 1: Effect of N-feruloyl Serotonin on Neuronal Cell Viability under Oxidative Stress

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control (untreated) | - | 100 ± 5.2 |

| Oxidative Stressor (Aβ₂₅₋₃₅) | 25 | 58.3 ± 4.1 |

| Oxidative Stressor + N-feruloyl Serotonin | 1 | 72.1 ± 3.8 |

| Oxidative Stressor + N-feruloyl Serotonin | 2.5 | 85.4 ± 4.5 |

| Oxidative Stressor + N-feruloyl Serotonin | 5 | 92.6 ± 3.9 |

Data is presented as mean ± standard deviation. Cell viability was assessed using the MTT assay.

Table 2: Effect of N-feruloyl Serotonin on Intracellular Reactive Oxygen Species (ROS) Levels

| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |

| Control (untreated) | - | 100 ± 7.8 |

| Oxidative Stressor (Aβ₂₅₋₃₅) | 25 | 185.2 ± 12.3 |

| Oxidative Stressor + N-feruloyl Serotonin | 1 | 135.7 ± 9.5 |

| Oxidative Stressor + N-feruloyl Serotonin | 2.5 | 115.3 ± 8.1 |

| Oxidative Stressor + N-feruloyl Serotonin | 5 | 105.9 ± 6.4 |

Data is presented as mean ± standard deviation. ROS levels were measured using a fluorescent probe assay.

Table 3: Effect of N-feruloyl Serotonin on Apoptosis-Related Protein Expression

| Treatment Group | Concentration (µM) | Bcl-2 Expression (relative to control) | Bax Expression (relative to control) |

| Control (untreated) | - | 1.00 ± 0.12 | 1.00 ± 0.09 |

| Oxidative Stressor (Aβ₂₅₋₃₅) | 25 | 0.45 ± 0.06 | 2.15 ± 0.18 |

| Oxidative Stressor + N-feruloyl Serotonin | 5 | 0.89 ± 0.10 | 1.20 ± 0.11 |

Data is presented as mean ± standard deviation. Protein expression was determined by Western blot analysis.

Experimental Protocols

Cell Culture and Induction of Neurotoxicity

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model for neuroprotection studies.[1][2][3]

Protocol:

-

Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

For experiments, seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and grow to 70-80% confluency.

-

To induce neurotoxicity, expose the cells to an oxidative stressor. A commonly used agent is amyloid-beta peptide (Aβ₂₅₋₃₅) at a concentration of 25 µM.[2][3] Alternatively, hydrogen peroxide (H₂O₂) can be used.[1]

-

For neuroprotection assessment, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the neurotoxic agent.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5][6][7]